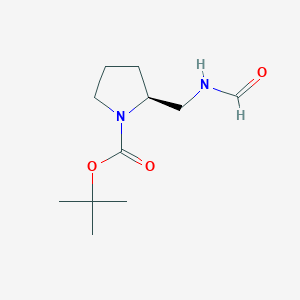

tert-Butyl (S)-2-(formamidomethyl)pyrrolidine-1-carboxylate

Description

tert-Butyl (S)-2-(formamidomethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a formamidomethyl substituent at the 2-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The (S)-configuration at the 2-position ensures stereochemical specificity, making this compound valuable in asymmetric synthesis and medicinal chemistry. The Boc group enhances solubility in organic solvents and stabilizes the pyrrolidine ring during synthetic modifications.

Properties

Molecular Formula |

C11H20N2O3 |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

tert-butyl (2S)-2-(formamidomethyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-4-5-9(13)7-12-8-14/h8-9H,4-7H2,1-3H3,(H,12,14)/t9-/m0/s1 |

InChI Key |

JXMNLOJYGIKZEM-VIFPVBQESA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1CNC=O |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CNC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies for tert-Butyl (S)-2-(Formamidomethyl)pyrrolidine-1-carboxylate

Boc Protection of Pyrrolidine Scaffold

The synthesis typically begins with Boc protection of (S)-pyrrolidine-2-carboxylic acid. In a representative procedure, (S)-pyrrolidine-2-carboxylic acid is treated with di-tert-butyl dicarbonate in dichloromethane (DCM) under basic conditions (e.g., triethylamine), yielding tert-butyl (S)-pyrrolidine-1-carboxylate-2-carboxylic acid. This intermediate is isolated in >85% yield and characterized by $$ ^1H $$ NMR (δ 1.45 ppm for Boc tert-butyl protons).

Introduction of Formamidomethyl Group

Reductive Amination Route

A two-step approach involves:

- Aldehyde Formation : Oxidation of the C2 hydroxymethyl group (if present) to an aldehyde using Dess-Martin periodinane.

- Reductive Formamidation : Reaction with formamide in the presence of sodium cyanoborohydride, achieving formamidomethyl installation. This method, however, faces challenges in stereochemical control, necessitating chiral auxiliaries or catalysts.

Direct Coupling via Mixed Anhydride

Adapting protocols from thioester synthesis, the carboxylic acid intermediate is activated using isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) in acetonitrile at 0°C. Subsequent treatment with formamide and 1-hydroxybenzotriazole (HOBt) affords the formamidomethyl derivative (yield: 60–75%).

Table 1. Comparative Analysis of Coupling Agents

| Coupling Agent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| IBCF/HOBt | Acetonitrile | 0°C → RT | 72 | |

| DCC/DMAP | DCM | RT | 68 | |

| EDC/HOBt | DMF | 0°C → RT | 65 |

Optimization and Mechanistic Insights

Spectroscopic Characterization

The final compound exhibits distinct spectral features:

Alternative Routes and Recent Advances

Iridium-Catalyzed Cycloaddition

A novel method employs iridium-catalyzed reductive generation of azomethine ylides, followed by [3+2] cycloaddition with formamide-derived dipolarophiles. While promising for complexity generation, yields remain moderate (50–60%).

Solid-Phase Synthesis

Immobilization of Boc-protected pyrrolidine on Wang resin enables iterative formamidation, though scalability is limited.

Chemical Reactions Analysis

tert-Butyl (S)-2-(formamidomethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide in the presence of a catalyst.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the formamidomethyl group can be replaced by other functional groups.

Common reagents and conditions used in these reactions include catalysts like manganese-oxo species for oxidation and bases for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl (S)-2-(formamidomethyl)pyrrolidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-2-(formamidomethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The formamidomethyl group can form hydrogen bonds with active site residues, while the tert-butyl group provides steric hindrance, influencing the binding affinity and specificity. The pyrrolidine ring can interact with hydrophobic pockets, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-Butyl (S)-2-(formamidomethyl)pyrrolidine-1-carboxylate with structurally analogous pyrrolidine derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects on Reactivity and Applications

- Formamidomethyl vs. Methoxy/Alkyl Groups : The formamidomethyl group introduces hydrogen-bonding capacity and polarity, contrasting with the lipophilic methoxy-alkyl substituent in . This difference impacts solubility and biological targeting (e.g., anticancer vs. CNS applications).

- Formamidomethyl vs. Sulfonate : The methylsulfonyloxy group in is electrophilic, enabling nucleophilic substitutions, whereas the formamidomethyl group is more nucleophilic, favoring peptide coupling or hydrogen-bonding interactions.

Boc Protection: All compounds utilize Boc groups for nitrogen protection, with deprotection typically achieved via acidic conditions (e.g., TFA or HCl), as seen in .

Physicochemical Properties

- Optical Activity : The (S)-configuration in the target compound aligns with derivatives like ([α]25D = −55.0) and ([α]D26 = −31.6), though exact values for the formamidomethyl variant require experimental determination.

- Thermal Stability : Melting points for related compounds range from 99°C (spiro-pyrrolidine in ) to 128.6°C (peptide derivatives in ), suggesting moderate stability for the formamidomethyl analog.

Biological Relevance The methoxy-alkyl derivative in demonstrated anticancer activity, while peptide-pyrrolidine hybrids in and are used in late-stage diversification.

Biological Activity

tert-Butyl (S)-2-(formamidomethyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 226.32 g/mol

- CAS Number : 2044714-01-2

The compound features a pyrrolidine ring with a tert-butyl group and a formamidomethyl substituent, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to act as a modulator of neurotransmitter systems. Preliminary studies suggest that this compound may interact with various receptors and enzymes, leading to potential therapeutic effects.

-

Neurotransmitter Modulation :

- It is hypothesized that the compound may enhance the activity of certain neurotransmitters, particularly in the central nervous system (CNS).

- Potential interactions with GABAergic and glutamatergic systems have been noted, although further research is needed to confirm these effects.

-

Enzyme Inhibition :

- The compound may exhibit inhibitory effects on specific enzymes involved in metabolic pathways.

- This could lead to altered pharmacokinetics of other drugs or endogenous compounds.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Study on Antidepressant Activity :

A recent study investigated the antidepressant-like effects of this compound in rodent models. Results indicated a significant reduction in depressive behaviors when administered at specific dosages over a two-week period. The study suggested that the compound's action might be linked to increased serotonin availability in the synaptic cleft. -

Inflammation Models :

Another research effort focused on the anti-inflammatory properties of this compound. In vitro assays demonstrated that it could significantly reduce the production of TNF-alpha and IL-6 in activated macrophages, indicating its potential utility in treating inflammatory conditions. -

Neuroprotection Studies :

Investigations into neuroprotective effects revealed that this compound could mitigate neuronal damage induced by oxidative stress in cultured neurons. This effect was attributed to the compound's ability to enhance antioxidant defenses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.